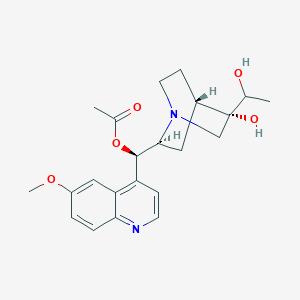
3,10-Dihydroxy Hydroquinine 9-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,10-Dihydroxy Hydroquinine 9-Acetate is a synthetic derivative of quinine, a naturally occurring alkaloid. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in various scientific fields. The molecular formula of this compound is C22H28N2O5, and it has a molecular weight of 400.47 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dihydroxy Hydroquinine 9-Acetate typically involves the acetoxylation of quinine derivatives. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These intermediates are subsequently oxidized to yield the desired hydroxyquinone compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,10-Dihydroxy Hydroquinine 9-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acetic anhydride or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can regenerate the hydroquinone form. Substitution reactions can produce a variety of acetylated or alkylated derivatives.
科学研究应用
3,10-Dihydroxy Hydroquinine 9-Acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.
Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme inhibition and cellular processes.
Medicine: Research into its potential therapeutic effects, particularly in the context of antimalarial and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a standard in analytical chemistry
作用机制
The mechanism of action of 3,10-Dihydroxy Hydroquinine 9-Acetate involves its interaction with molecular targets such as enzymes and cellular pathways. For instance, hydroquinone derivatives are known to inhibit the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis . This inhibition can lead to reduced melanin production, making the compound useful in studies related to skin pigmentation disorders.
相似化合物的比较
3,10-Dihydroxy Hydroquinine 9-Acetate can be compared with other hydroquinone derivatives, such as:
Hydroquinone: A simpler compound with similar inhibitory effects on tyrosinase.
3,5-Dihydroxy Hydroquinone: Another derivative with distinct reactivity patterns.
9-Acetyl-3,10-dihydroxy Hydroquinine: A closely related compound with similar chemical properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
属性
分子式 |
C22H28N2O5 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
[(R)-[(2S,4S,5S)-5-hydroxy-5-(1-hydroxyethyl)-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate |
InChI |
InChI=1S/C22H28N2O5/c1-13(25)22(27)12-24-9-7-15(22)10-20(24)21(29-14(2)26)17-6-8-23-19-5-4-16(28-3)11-18(17)19/h4-6,8,11,13,15,20-21,25,27H,7,9-10,12H2,1-3H3/t13?,15-,20-,21+,22-/m0/s1 |
InChI 键 |
DGPBLFZAYXMSRB-SJJIPPQJSA-N |
手性 SMILES |
CC([C@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |
规范 SMILES |
CC(C1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
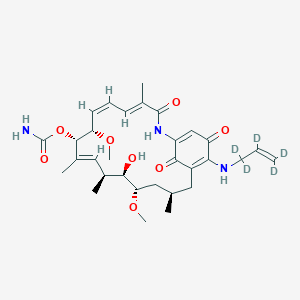
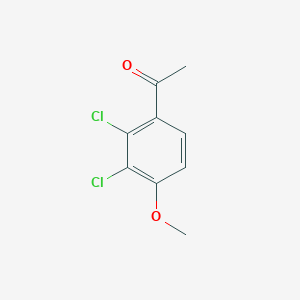
![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)

![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
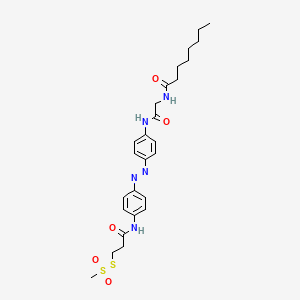
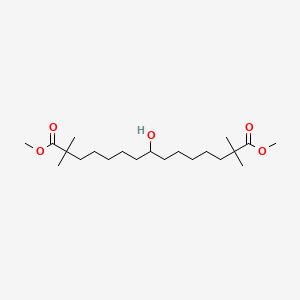
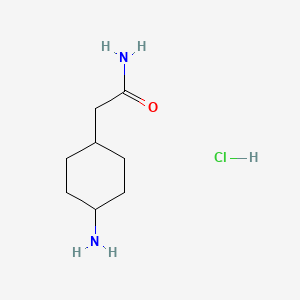
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
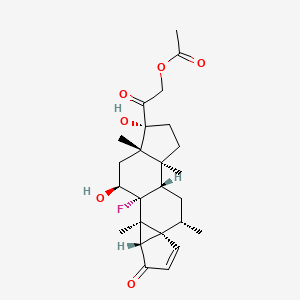
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
